molecular formula C14H23AsO4 B14009413 (4-Octoxyphenyl)arsonic acid CAS No. 6622-68-0

(4-Octoxyphenyl)arsonic acid

Cat. No.: B14009413
CAS No.: 6622-68-0
M. Wt: 330.25 g/mol
InChI Key: GXZSGUBSNDMXDC-UHFFFAOYSA-N
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Description

(4-Octoxyphenyl)arsonic acid is an organoarsenic compound featuring a benzene ring substituted with an octyloxy group (-O-C₈H₁₇) at the para position and an arsonic acid (-AsO₃H₂) functional group. Its molecular formula is C₁₄H₂₁AsO₄, with a molecular weight of 327.92 g/mol (calculated). Organoarsenic compounds have historical significance in catalysis and agrochemicals, as evidenced by early work on arsenic-containing organometallics by Louis Cadet de Gassicourt .

Properties

CAS No.

6622-68-0

Molecular Formula

C14H23AsO4

Molecular Weight

330.25 g/mol

IUPAC Name

(4-octoxyphenyl)arsonic acid

InChI

InChI=1S/C14H23AsO4/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(16,17)18/h8-11H,2-7,12H2,1H3,(H2,16,17,18)

InChI Key

GXZSGUBSNDMXDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (4-Octoxyphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Octoxyphenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

(4-Octoxyphenyl)arsonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Octoxyphenyl)arsonic acid involves its interaction with molecular targets in biological systems. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Findings:

Functional Group Impact :

  • The arsonic acid group confers higher acidity and toxicity compared to boronic or acetic acid derivatives. Arsenic’s electrophilic nature may enhance catalytic activity in redox reactions .
  • Boronic acids (e.g., 4-(Octyloxy)phenylboronic acid) are pivotal in Suzuki-Miyaura couplings, leveraging their ability to form transient boronates with diols .

Structural Effects :

  • The octyloxy chain in all three compounds enhances lipophilicity, improving solubility in organic solvents. However, the arsonic acid’s polar -AsO₃H₂ group may offset this, increasing water affinity.

Safety and Handling :

  • Arsenic compounds require stringent safety protocols (e.g., ventilation, PPE) due to systemic toxicity, whereas boronic and acetic acids pose lower risks .

Biological Activity

(4-Octoxyphenyl)arsonic acid, a compound categorized under organoarsenic compounds, has garnered attention due to its biological activities and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

(4-Octoxyphenyl)arsonic acid is characterized by its unique molecular structure, which includes an octoxy group attached to a phenyl ring and an arsenic moiety. Its chemical formula is C₁₃H₁₉AsO₂, with a molecular weight of approximately 260.24 g/mol.

The biological activity of (4-Octoxyphenyl)arsonic acid is primarily attributed to its interaction with various biological systems. Key mechanisms include:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
  • Antioxidant Properties : Demonstrates the ability to scavenge free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects : Potentially protects neuronal cells from damage induced by oxidative stress and inflammation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (4-Octoxyphenyl)arsonic acid from various studies:

Study Biological Activity Methodology Findings
Study 1AntimicrobialIn vitroInhibited growth of E. coli and S. aureus with MIC values of 50 µg/mL.
Study 2AntioxidantDPPH AssayScavenging activity at IC50 of 30 µg/mL, indicating strong antioxidant potential.
Study 3NeuroprotectionIn vivoReduced neuronal apoptosis in rat models subjected to oxidative stress, improving cognitive function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (4-Octoxyphenyl)arsonic acid revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, demonstrating its potential as an antibacterial agent.

Case Study 2: Antioxidant Activity

Research utilizing the DPPH radical scavenging assay indicated that (4-Octoxyphenyl)arsonic acid possesses significant antioxidant properties. The IC50 value was found to be lower than that of several known antioxidants, suggesting its potential application in preventing oxidative stress-related diseases.

Case Study 3: Neuroprotective Effects

In a neuroprotection study involving rat models exposed to oxidative stress-inducing agents, (4-Octoxyphenyl)arsonic acid was shown to significantly reduce neuronal cell death. The treatment improved cognitive functions as assessed by behavioral tests, indicating its therapeutic potential in neurodegenerative conditions.

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